(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine is a nitrogen-containing heterocyclic compound that belongs to the triazole family. Triazoles are characterized by their five-membered ring structure containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The compound can be synthesized through various chemical reactions involving precursors such as 4,5-dimethyl-1,2,4-triazole and methanamine derivatives. The synthesis methods often involve multi-step reactions that may include cyclization and substitution processes.
(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine is classified as a triazole derivative, which falls under the broader category of heterocyclic compounds. These compounds are significant in medicinal chemistry due to their diverse biological activities.
The synthesis of (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine can be achieved through several approaches:
One common synthetic route involves:
This method typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity.
The molecular structure of (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine features:
The molecular formula is , with a molecular weight of approximately 154.17 g/mol. The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine can participate in various chemical reactions:
Reactions are typically conducted in solvent systems like ethanol or dimethyl sulfoxide (DMSO) under controlled temperatures to ensure high yields and selectivity.
The mechanism of action for (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine is primarily associated with its biological activities:
Data from various studies suggest that its effectiveness is linked to its ability to bind to specific enzymes or receptors within target cells.
Relevant analyses such as Infrared Spectroscopy (IR) and NMR provide insights into the functional groups present and confirm the compound's identity.
(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine has several scientific applications:
(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methanamine represents a structurally optimized 1,2,4-triazole derivative characterized by a methylamine functional group appended to the triazole core. This modification enhances its potential as a pharmacophore in drug discovery. The compound’s molecular architecture combines hydrogen-bonding capabilities from the methanamine group with the metabolic stability conferred by the methyl-substituted triazole ring. Key identifiers for this compound include CAS Registry Number 145942-99-0, molecular formula C₄H₈N₄ (MW: 112.13 g/mol), and SMILES notation "NCC1=NN=CN1C" [6]. Its storage requires protection from light and oxidation (2-8°C under inert atmosphere), reflecting the reactivity of the exocyclic amine group [6].
Table 1: Fundamental Identifiers of (4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methanamine
Property | Value |
---|---|
CAS Registry Number | 145942-99-0 |
Molecular Formula | C₄H₈N₄ |
Molecular Weight | 112.13 g/mol |
SMILES Notation | NCC1=NN=CN1C |
Storage Conditions | 2-8°C, inert atmosphere, dark |
Purity Specification | Research grade (≥95%) |
The 1,2,4-triazole scaffold is a privileged heterocyclic framework in medicinal chemistry due to its:
In (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine, strategic methylation at N4 and C5 positions enhances lipophilicity and membrane permeability. The C3-linked methanamine group introduces a flexible hydrogen-bond donor/acceptor motif, enabling ionic interactions with enzymatic targets. This structural combination is exploited in advanced drug design platforms, particularly for central nervous system (CNS) and oncology therapeutics where blood-brain barrier penetration or intracellular target engagement is critical [4] [6].
Table 2: Structural and Bioisosteric Advantages of 1,2,4-Triazole Derivatives
Structural Feature | Bioisosteric Role | Pharmacological Impact |
---|---|---|
Triazole ring nitrogens | Carboxylate replacement | Enhanced metabolic stability |
Methyl group at N4 | Lipophilicity modulator | Improved membrane permeability |
Methanamine at C3 | Flexible H-bond donor/acceptor | Target versatility (enzymes/receptors) |
Aromatic character | π-Stacking scaffold | Nucleic acid/protein interaction |
Cannabinoid Receptor 2 (CB2) Selective Agonism
Triazole derivatives demonstrate exceptional affinity for G-protein-coupled receptors (GPCRs), particularly cannabinoid receptor 2 (CB2). Selective CB2 activation mediates anti-inflammatory and immunomodulatory effects without CNS side effects associated with CB1 agonism. Patent WO2013068306A1 discloses [1,2,3]triazolo[4,5-d]pyrimidine derivatives incorporating triazole motifs as potent CB2 agonists. These compounds exhibit nanomolar binding affinities (IC₅₀: 10-100 nM) and suppress cytokine release in macrophages, positioning them as candidates for treating:
Table 3: Therapeutic Applications of Triazole-Based CB2 Agonists
Biological Target | Therapeutic Indication | Mechanistic Action |
---|---|---|
CB2 receptor | Hepatic fibrosis | Suppression of TGF-β signaling |
CB2 receptor | Myocardial infarction | Reduction of neutrophil infiltration |
CB2 receptor | Atherosclerosis | Inhibition of foam cell formation |
CB2 receptor | Systemic sclerosis | Attenuation of collagen deposition |
Glutaminyl Cyclase (QPCT/QPCTL) Inhibition for Oncology
Triazole-containing small molecules exhibit potent inhibition of glutaminyl cyclase enzymes (QPCT/QPCTL), which catalyze pyroglutamate formation in chemokines like CXCL12. Overexpression of QPCTL promotes tumor immune evasion and metastasis. Patent WO2024020517A1 highlights 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives as QPCT/QPCTL inhibitors (IC₅₀: <100 nM). Key pharmacological advantages include:
Table 4: Triazole Derivatives as Enzyme Inhibitors in Oncology
Enzyme Target | Oncological Application | Biological Outcome |
---|---|---|
QPCTL | Acute myeloid leukemia | Reduced chemotaxis of immune cells |
QPCT | Colorectal carcinoma | Inhibition of metastatic colonization |
QPCT/QPCTL | Glioblastoma | Tumor microenvironment modulation |
The structural adaptability of the 1,2,4-triazole scaffold enables precise optimization of pharmacokinetic properties. For example, introduction of methyl groups (as in (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine) mitigates oxidative metabolism by cytochrome P450 enzymes, while the methanamine side chain facilitates salt formation for improved aqueous solubility in parenteral formulations [6] [4]. These attributes underscore the triazole’s role as a cornerstone in modern medicinal chemistry.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: